4-Bromo-2-chloro-5-iodobenzyl bromide
Description
4-Bromo-2-chloro-5-iodobenzyl bromide is a polyhalogenated aromatic compound featuring bromine, chlorine, and iodine substituents on a benzyl bromide scaffold. Its molecular formula is C₇H₄BrClI, with a molecular weight of 371.28 g/mol. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogens, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization . The benzyl bromide group (-CH₂Br) enhances its utility in alkylation reactions, while the halogen positions (2-chloro, 4-bromo, 5-iodo) dictate regioselectivity in subsequent transformations .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-5-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPVMWEFVYBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)Cl)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-iodobenzyl bromide typically involves the bromination of 4-Bromo-2-chloro-5-iodotoluene. The process can be carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation: Benzyl alcohols or carboxylic acids.
Reduction: Benzylamines or benzyl ethers.
Scientific Research Applications
Organic Synthesis
4-Bromo-2-chloro-5-iodobenzyl bromide serves as a building block in the synthesis of complex organic molecules. Its halogen substituents allow for various reactions, including:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where bromine is replaced by other nucleophiles, facilitating the formation of various derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to yield benzyl alcohols or reduced to form benzyl derivatives.
- Coupling Reactions : It is utilized in palladium-catalyzed coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.
Biological Applications
In biological research, this compound has been investigated for its potential roles in:
- Enzyme Inhibition Studies : The compound can be used to explore interactions between small molecules and enzymes, aiding in the understanding of biochemical pathways.
- Protein-Ligand Interactions : Its reactivity allows it to serve as a probe for studying protein binding and inhibition mechanisms .
Industrial Uses
The compound is also employed in the production of specialty chemicals and materials. Its unique structure makes it suitable for:
- Pharmaceutical Intermediates : It acts as a precursor for synthesizing various drug candidates, particularly those targeting specific biological pathways.
- Material Science : The compound's properties enable its use in developing advanced materials with tailored functionalities .
Case Study 1: Synthesis of Anticancer Agents
Research on structurally similar compounds indicates that halogenated benzyl derivatives exhibit anticancer activity. In one study, the synthesis of a series of benzyl derivatives led to the identification of potent inhibitors of cancer cell proliferation. The unique substitution pattern of this compound contributed to enhanced biological activity compared to non-halogenated analogs.
Case Study 2: Development of SGLT2 Inhibitors
In the pharmaceutical industry, this compound has been used as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy. The efficient multi-step synthesis process demonstrated scalability and cost-effectiveness, highlighting its industrial relevance .
Table 1: Comparison of Chemical Reactions
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophile | Benzylamine derivative |
| Oxidation | Conversion to corresponding alcohol | Benzyl alcohol |
| Coupling | Formation of biaryl compounds | Various biaryl derivatives |
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-iodobenzyl bromide in chemical reactions involves the electrophilic nature of the benzyl bromide moiety. This electrophilicity facilitates nucleophilic attack, leading to substitution reactions. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromo-2-chloro-4-iodobenzene (C₆H₃BrClI)
- Molecular Weight : 300.89 g/mol.
- The absence of a methylene bridge simplifies steric hindrance but limits application in nucleophilic substitutions .
- Synthesis : Direct halogenation of benzene derivatives, contrasting with the multi-step halogenation required for 4-bromo-2-chloro-5-iodobenzyl bromide .
4-Bromo-2,6-difluorobenzyl Bromide (C₇H₄BrF₂)
- Molecular Weight : 269.91 g/mol.
- Key Differences : Fluorine substituents at positions 2 and 6 increase electronegativity, accelerating SN2 reactions compared to the chlorine and iodine in the target compound. However, iodine’s polarizability enhances stability in radical reactions .
Functional Group Variants
2-Bromo-4-chloro-5-iodobenzoic Acid (C₇H₃BrClIO₂)
5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (C₇H₄Br₂F₂)
- Molecular Weight : 306.82 g/mol.
- Key Differences : Difluorination at positions 1 and 3 enhances thermal stability but reduces electrophilicity compared to the target compound’s chlorine and iodine substituents .
Physicochemical Properties
Melting Points and Solubility
| Compound | Melting Point (°C) | Solubility Profile |
|---|---|---|
| This compound | Not reported | Low in water; soluble in DMSO, THF |
| 2-Bromo-4-chloro-5-iodobenzoic acid | 193–196 | Soluble in methanol, acetone |
| 1-Bromo-4-fluoro-2-iodobenzene | Not reported | Insoluble in water; soluble in ether |
| 4-Bromo-2,6-difluorobenzyl bromide | Not reported | Soluble in dichloromethane |
- The target compound’s solubility in polar aprotic solvents aligns with its application in Suzuki-Miyaura couplings, where DMSO or THF is typically used .
Crystallographic Comparisons
- Crystal Packing : Unlike 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), which stabilizes via N–H⋯Br hydrogen bonds, this compound likely exhibits weaker van der Waals interactions due to its larger iodine atom, reducing crystal lattice stability .
- Bond Lengths : The C–Br bond in benzyl bromides (~1.93 Å) is shorter than C–I bonds (~2.09 Å), influencing reactivity in nucleophilic substitutions .
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The iodine substituent in the target compound facilitates oxidative addition with palladium catalysts, outperforming purely brominated analogs (e.g., 4-bromo-2-chlorobenzyl bromide) in aryl-aryl bond formation .
- Buchwald-Hartwig Amination : The chlorine substituent directs amination to the para position, contrasting with fluorine’s ortho-directing effects in 4-bromo-2,6-difluorobenzyl bromide .
Stability Under Reaction Conditions
- Thermal Degradation : The iodine atom’s susceptibility to radical cleavage limits the use of high temperatures compared to 4-bromo-2-chloro-5-fluorobenzyl bromide, which is more thermally stable .
Industrial and Pharmaceutical Relevance
- Pharmaceutical Intermediates : Used in synthesizing benzimidazole derivatives (e.g., ), where halogen diversity enables tailored bioactivity. For example, iodine’s lipophilicity enhances blood-brain barrier penetration compared to bromine-only analogs .
- Agrochemicals: The chlorine substituent in the target compound improves pesticidal activity compared to non-chlorinated analogs like 4-bromo-5-iodobenzyl bromide .
Biological Activity
4-Bromo-2-chloro-5-iodobenzyl bromide is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's unique structure, characterized by multiple halogen substituents, influences its reactivity and biological interactions. This article reviews the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of bromine, chlorine, and iodine atoms, which are known to affect the compound's biological properties.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.
| Bacterial Strain | MIC (μM) | Control (Ciprofloxacin) MIC (μM) |
|---|---|---|
| Staphylococcus aureus | 17.60 | 0.16 |
| Aeromonas salmonicida | - | - |
| Pseudomonas aeruginosa | - | - |
In comparison to other halogenated benzyl derivatives, compounds with multiple halogen substitutions often show enhanced antibacterial properties. For instance, derivatives with fluorine or additional halogens exhibited MIC values ranging from 1.15 to 9.55 μM, significantly lower than those of the parent compounds .
The mechanism through which this compound exerts its antibacterial effects involves interaction with bacterial enzymes and receptors. The halogen atoms can participate in halogen bonding , which enhances binding affinity to target proteins. Additionally, the compound may engage in hydrogen bonding due to its nitrile group, influencing its overall biological activity.
Study on Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various halogenated benzyl derivatives, including this compound. The results indicated that compounds with a combination of halogens demonstrated superior activity against resistant strains of bacteria compared to their non-halogenated counterparts .
Application in Drug Development
In drug development contexts, this compound has been utilized as a building block for synthesizing more complex organic molecules aimed at treating bacterial infections. Its structure allows for modifications that can enhance pharmacological profiles while maintaining desirable biological activity.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Exposure to this compound can lead to respiratory issues and skin irritation. Reactive airways dysfunction syndrome (RADS) has been reported in individuals exposed to high concentrations of similar halogenated compounds . Therefore, safety measures must be implemented when handling this compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
